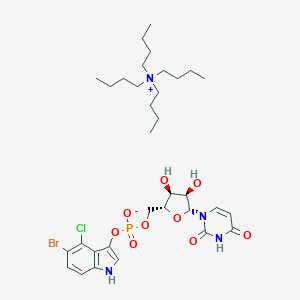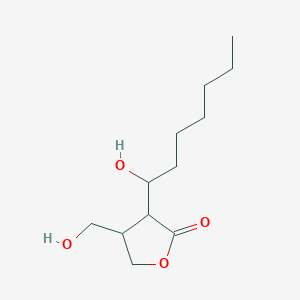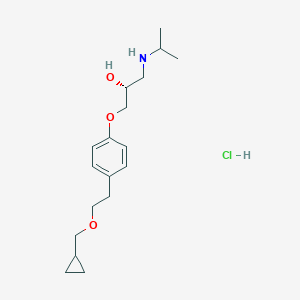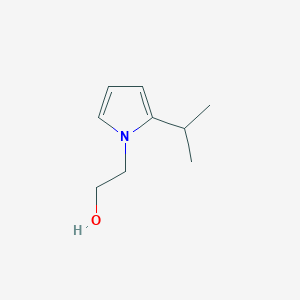
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol, also known as IPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrole, a heterocyclic organic compound, and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cancer cells and reducing inflammation in the body. 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to reduce inflammation in the body and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in lab experiments is its high potency and specificity, which allows for targeted effects on cancer cells and other biological processes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol for different applications. Finally, more studies are needed to explore the potential use of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in treating other diseases, such as neurodegenerative disorders and autoimmune diseases.
Métodos De Síntesis
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol can be synthesized using a variety of methods, including the reaction of isopropylamine with 2-bromoethanol, followed by cyclization with sodium hydride. Another method involves the reaction of 2-pyrrolecarboxaldehyde with isopropyl alcohol in the presence of a catalyst. Both methods have been used successfully to produce high yields of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
Número CAS |
133527-28-3 |
|---|---|
Nombre del producto |
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C9H15NO/c1-8(2)9-4-3-5-10(9)6-7-11/h3-5,8,11H,6-7H2,1-2H3 |
Clave InChI |
MEEZIVGHNGARRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1CCO |
SMILES canónico |
CC(C)C1=CC=CN1CCO |
Sinónimos |
1H-Pyrrole-1-ethanol,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



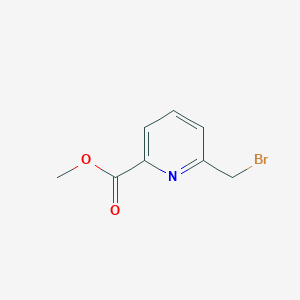
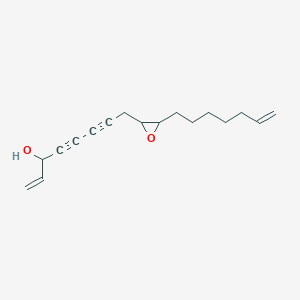
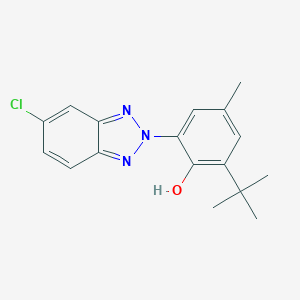
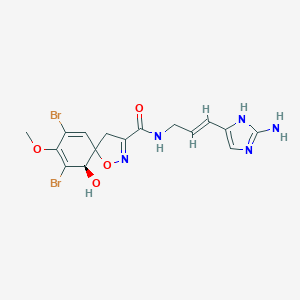
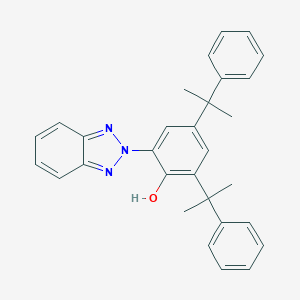
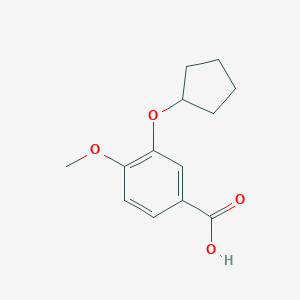
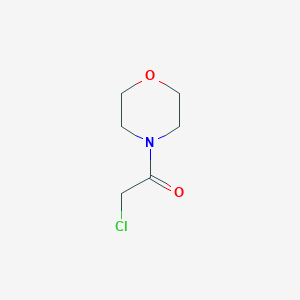
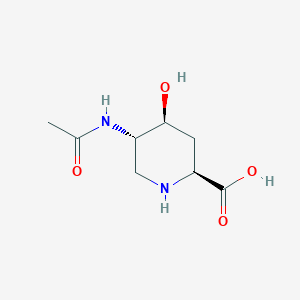
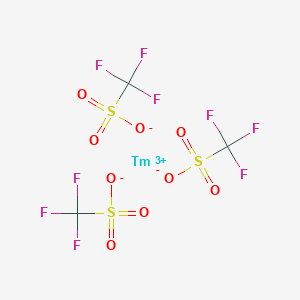
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
